REACTION_CXSMILES
|
[CH2:1]([N+](CCCC)(CCCC)CCCC)CCC.[C:18]([O:23]CCN(C)C)(=[O:22])[C:19]([CH3:21])=C.[C:29]([O:34][CH2:35][CH2:36][C:37]1[CH:42]=[CH:41][CH:40]=[CH:39][CH:38]=1)(=[O:33])[C:30]([CH3:32])=[CH2:31].C(O[Si](C)(C)C)(=O)C(C)=C.O.O.O.[F-].C([N+](CCCC)(CCCC)CCCC)CCC>C1COCC1.CO>[C:29]([O:34][CH2:35][CH2:36][C:37]1[CH:38]=[CH:39][CH:40]=[CH:41][CH:42]=1)(=[O:33])[C:30]([CH3:32])=[CH2:31].[CH3:1]/[CH:21]=[CH:19]/[C:18]([OH:23])=[O:22] |f:4.5.6.7.8|
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0.086 g
|
Type
|
reactant
|
Smiles
|
O.O.O.[F-].C(CCC)[N+](CCCC)(CCCC)CCCC
|
Name
|
|
Quantity
|
55 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
56 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
1-(2-dimethylamino-ethoxy)-1-trimethyl-siloxy-2-methyl-1-propene
|
Quantity
|
5.52 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0.1 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)[N+](CCCC)(CCCC)CCCC
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
7.1 mL
|
Type
|
reactant
|
Smiles
|
C(C(=C)C)(=O)OCCN(C)C
|
Name
|
|
Quantity
|
31.6 mL
|
Type
|
reactant
|
Smiles
|
C(C(=C)C)(=O)OCCC1=CC=CC=C1
|
Name
|
|
Quantity
|
49 mL
|
Type
|
reactant
|
Smiles
|
C(C(=C)C)(=O)O[Si](C)(C)C
|
Name
|
|
Quantity
|
1.25 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)[N+](CCCC)(CCCC)CCCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
purified by passage over a column of basic alumina under argon) from an addition funnel
|
Type
|
ADDITION
|
Details
|
The temperature of the reaction mixture rose to 62° C. during the course of the addition, and an ice bath
|
Type
|
ADDITION
|
Details
|
the conclusion of the addition
|
Type
|
CUSTOM
|
Details
|
was 26° C.
|
Type
|
ADDITION
|
Details
|
During the course of the addition the temperature of the reaction mixture
|
Type
|
ADDITION
|
Details
|
was added in 9 additions
|
Type
|
TEMPERATURE
|
Details
|
was refluxed for 9 hr
|
Duration
|
9 h
|
Type
|
TEMPERATURE
|
Details
|
refluxing
|
Type
|
CUSTOM
|
Details
|
The solution was evaporated under reduced pressure with a rotary evaporator
|
Type
|
CUSTOM
|
Details
|
The solid residue was dried in a vacuum oven at 80° C. for 8 hr
|
Duration
|
8 h
|
Reaction Time |
9 h |
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
C(C(=C)C)(=O)OCCC1=CC=CC=C1
|
Name
|
|
Type
|
product
|
Smiles
|
C/C=C/C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |